![molecular formula C11H23N3O B2980137 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane CAS No. 20134-52-5](/img/structure/B2980137.png)
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane
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Overview
Description
“4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane” is a chemical compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of “4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane” is characterized by the presence of a piperazine ring and an oxazepane ring . The exact structure would need to be determined using techniques such as X-ray crystallography .Scientific Research Applications
- PEO derivatives have demonstrated promising anticancer potential. For instance, a study synthesized 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells . These compounds exhibited efficacy against estrogen receptor-positive breast cancer cells, inhibiting PARP1 activity and enhancing cleavage of PARP1.
- Novel piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues were designed and evaluated as antimicrobial agents. These compounds showed potential against various pathogens .
Anticancer Activity
Antimicrobial Properties
Future Directions
The future directions for the study of “4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity and applications in fields such as medicinal chemistry could be explored .
Mechanism of Action
Target of Action
The primary targets of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane are the D2 and 5-HT2A receptors . These receptors are part of the dopamine and serotonin systems respectively, which play crucial roles in numerous physiological processes, including mood regulation, reward, and cognition .
Mode of Action
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding can result in a variety of effects, depending on the specific receptor and the location within the brain .
Biochemical Pathways
Upon binding to the D2 and 5-HT2A receptors, 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane can influence several biochemical pathways. These include pathways involved in the regulation of mood, reward, and cognition . The exact downstream effects can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane’s action can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry . It has been observed that compounds with similar structures can exhibit antipsychotic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane. These factors can include things like the individual’s overall health status, the presence of other medications, and even the individual’s diet and lifestyle .
properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-13(9-11-15-10-1)7-8-14-5-2-12-3-6-14/h12H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYXXHWZKMNWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane |
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